4-Methylcyclohexanecarboxylic acid 4-Methylcyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 934-67-8
VCID: VC2404041
InChI: InChI=1S/C8H14O2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
SMILES: CC1CCC(CC1)C(=O)O
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol

4-Methylcyclohexanecarboxylic acid

CAS No.: 934-67-8

Cat. No.: VC2404041

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

4-Methylcyclohexanecarboxylic acid - 934-67-8

Specification

CAS No. 934-67-8
Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
IUPAC Name 4-methylcyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C8H14O2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Standard InChI Key QTDXSEZXAPHVBI-UHFFFAOYSA-N
SMILES CC1CCC(CC1)C(=O)O
Canonical SMILES CC1CCC(CC1)C(=O)O

Introduction

Chemical Identity and Structure

4-Methylcyclohexanecarboxylic acid (C₈H₁₄O₂) is a cyclic carboxylic acid with a molecular weight of 142.20 g/mol . The structure consists of a cyclohexane ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 1-position. This compound is also known by its IUPAC name, 4-methylcyclohexane-1-carboxylic acid .

Isomerism

A key structural feature of 4-methylcyclohexanecarboxylic acid is its ability to exist as geometric isomers due to the relative orientation of the substituents on the cyclohexane ring. The compound exists in two primary configurations:

  • Trans isomer (CAS: 13064-83-0): In this configuration, the methyl group and carboxylic acid group are positioned on opposite sides of the cyclohexane ring plane .

  • Cis isomer (CAS: 934-67-8): Here, both the methyl group and carboxylic acid group are positioned on the same side of the cyclohexane ring plane .

  • Mixture of cis and trans isomers (CAS: 4331-54-8): Commercial products often contain both isomers in varying ratios .

The structural characteristics can be represented through the following identifiers:

Structural IdentifierValue
InChI Key (trans-isomer)QTDXSEZXAPHVBI-LJGSYFOKSA-N
InChI Key (mixture)QTDXSEZXAPHVBI-UHFFFAOYSA-N
SMILESCC1CCC(CC1)C(O)=O
Molecular FormulaC₈H₁₄O₂

Physical and Chemical Properties

The physical and chemical properties of 4-methylcyclohexanecarboxylic acid vary slightly between its isomeric forms, with important implications for purification, handling, and application.

Physical Properties

The physical state of 4-methylcyclohexanecarboxylic acid depends on the specific isomer and purity. The trans isomer typically appears as a white crystalline solid, while commercial mixtures may present as colorless to white crystals, powder, or liquid .

PropertyTrans IsomerCis/Trans MixtureReference
Physical appearanceWhite crystals or powderColorless to white liquid/solid
Melting point109-111°C or 108.0-114.0°C110°C
Boiling point245°C (at 760 mmHg)134-136°C (at 15 mmHg) or 140°C (at 20 mmHg)
Density1.025±0.06 g/cm³1.0±0.1 g/cm³ or 1.01 g/mL (at 25°C)
Flash pointNot applicable>113°C (closed cup)
SolubilitySoluble in methanolSoluble in methanol, chloroform, DMSO
Refractive indexNot reported1.46

Chemical Properties

The chemical behavior of 4-methylcyclohexanecarboxylic acid is primarily determined by its carboxylic acid functional group, which participates in typical acid-base reactions and can be derivatized through various chemical transformations.

PropertyValueReference
pKa4.89 (at 25°C) to 4.92±0.10
Hydrogen bond donors1
Topological polar surface area37.3 Ų
Assay purity (commercial)≥97.5 to ≤102.5% (aqueous acid-base titration)
Assay purity (GC)≥97.5% (silylated GC) to >98.0% (total of isomers)

Synthesis Methods

Several synthetic routes to 4-methylcyclohexanecarboxylic acid have been documented in the literature. The primary methods include:

Oxidation of TRANS-1,4-Dimethylcyclohexane

One reported synthetic pathway involves the oxidation of TRANS-1,4-dimethylcyclohexane through a two-step process :

  • Treatment with chromium catalyst in acetic acid with air/O₂, followed by pyridine and water at 20°C for 4 hours (1.3% yield)

  • Reaction with pyridinium dichromate in dimethylformamide at 20°C for 14 hours (94% yield)

Reduction of Aromatic Precursors

4-Methylcyclohexanecarboxylic acid can be synthesized through the reduction of p-toluic acid or related aromatic compounds . This process generally involves:

  • Oxidation of a methyl group to convert it into a carboxylic acid group or an aldehyde group

  • Reduction of the aromatic ring to form a cyclohexane ring

  • Conversion of the cis/trans mixture into a desired geometric isomer

Applications and Uses

4-Methylcyclohexanecarboxylic acid serves as a versatile building block and intermediate with diverse applications in research and industry.

Research Applications

In scientific research, this compound has been utilized in various contexts:

  • Catalysis Studies: It has been used to investigate palladium core-porous silica shell-nanoparticles catalyzed hydrogenation of 4-carboxybenzaldehyde .

  • Environmental Research: The compound has been employed as a surrogate for naphthenic acids in biodegradation studies, including:

    • Biodegradation experiments in microbial fuel cells for electricity generation

    • Anoxic co-biodegradation studies in denitrifying biofilm reactors

  • Pharmaceutical Research: It has been used in the synthesis of medicinal compounds and as a precursor in pharmaceutical development .

Industrial Applications

The industrial applications of 4-methylcyclohexanecarboxylic acid include:

  • Chemical Synthesis: It serves as a building block for:

    • Substituted cyclohexyl carbonyl chlorides

    • Functional chemicals including polymer modifiers

    • Building blocks for liquid crystal materials

  • Polymer Chemistry: The compound is utilized in the production of polyamide and as a polymerization reaction raw material .

  • Pharmaceutical Industry: It functions as a precursor in the synthesis of 4-(aminomethyl)cyclohexane carboxylic acid, which has pharmaceutical applications .

ClassificationDetailsReference
GHS PictogramGHS07 (Warning)
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H302: Harmful if swallowed
Precautionary StatementsP264: Wash skin thoroughly after handling
P280: Wear protective gloves/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
P332+P313: If skin irritation occurs: Get medical advice/attention
SupplierProduct SpecificationsPrice (if available)Reference
Thermo Scientific Chemicalstrans-4-Methylcyclohexanecarboxylic acid, 98%$111.65 (1g), $124.00 (5g)
TCI Chemicals4-Methylcyclohexanecarboxylic Acid (cis- and trans- mixture), >98.0% (GC)Not specified
Sigma-Aldrichtrans-4-Methyl-1-cyclohexanecarboxylic acid 98%
4-Methyl-1-cyclohexanecarboxylic acid 99%
Discontinued
Aladdin Scientific4-Methylcyclohexanecarboxylic Acid (cis- and trans- mixture)Not specified

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